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Compound of Interest

Compound Name: Deoxyribonucleic Acid

Cat. No.: B1419041 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with comprehensive troubleshooting guides and frequently asked questions

(FAQs) for working with degraded deoxyribonucleic acid (DNA) samples.

Troubleshooting Guides
This section addresses common issues encountered during the analysis of degraded DNA,

offering potential causes and solutions.

Issue 1: Low or No DNA Yield After Extraction
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Potential Cause Recommended Solution

Inefficient Lysis

For ancient bone or tooth samples, ensure

complete decalcification and protein

denaturation. Consider extending incubation

times with lysis buffer. For Formalin-Fixed

Paraffin-Embedded (FFPE) tissues, ensure

complete deparaffinization using xylene or a

less hazardous alternative like mineral oil.

Optimize proteinase K digestion time and

temperature.[1][2][3]

Poor DNA Binding to Silica Column/Beads

The composition of the binding buffer is crucial

for recovering short DNA fragments. For highly

degraded samples, a binding buffer with a

higher concentration of isopropanol and

guanidine hydrochloride may be more effective.

[4] Ensure the correct ratio of binding buffer to

sample lysate is used.

DNA Loss During Wash Steps

Use wash buffers with the recommended

ethanol concentration to prevent the elution of

small DNA fragments. Avoid over-drying the

silica membrane after the final wash, as this can

make elution less efficient.

Inefficient Elution

Pre-heat the elution buffer to 56-70°C to

improve DNA recovery.[5] Increase the

incubation time of the elution buffer on the

column to 5-10 minutes before centrifugation.

Perform a second elution with a fresh aliquot of

elution buffer to maximize yield.

Sample Storage Issues

Long-term storage at room temperature, 4°C, or

even -20°C can lead to DNA degradation. For

optimal preservation, flash-freeze tissue

samples in liquid nitrogen and store them at

-80°C or use DNA stabilization reagents.[6]
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Issue 2: Poor Amplification or Complete PCR Failure

Potential Cause Recommended Solution

DNA Fragmentation

Design PCR primers that amplify shorter target

sequences (mini-STRs or small amplicons).[7]

[8] If whole-genome analysis is required,

consider Whole Genome Amplification (WGA)

methods suitable for degraded DNA, such as

GenomePlex.[9][10]

Presence of PCR Inhibitors

Co-purified inhibitors from the sample source

(e.g., humic acid from soil, hemoglobin from

blood, formalin from FFPE) can block PCR.[11]

Include an additional purification step (e.g.,

using a specialized clean-up kit or magnetic

beads). Diluting the DNA template can

sometimes overcome the inhibitory effect.[12]

Incorrect DNA Quantification

Standard spectrophotometric methods (e.g.,

NanoDrop) can overestimate the amount of

amplifiable DNA in degraded samples. Use

qPCR-based quantification methods that

specifically target a human DNA sequence.[13]

[14]

Suboptimal PCR Conditions

Increase the number of PCR cycles. Optimize

the annealing temperature and extension time.

Consider using a DNA polymerase that is more

robust and tolerant to damaged DNA.[15]

Adding BSA or DMSO to the PCR reaction can

sometimes alleviate inhibition.[16]

Issue 3: Inaccurate Quantification of Degraded DNA
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Potential Cause Recommended Solution

Quantification Method Not Suitable for

Fragmented DNA

UV-Vis spectrophotometry measures all nucleic

acids, including RNA and short fragments,

leading to overestimation. Use a fluorometric

method with a DNA-specific dye (e.g., Qubit) for

better accuracy. For the most reliable

quantification of amplifiable DNA, use a qPCR-

based assay.[17]

Lack of Degradation Assessment

A single qPCR assay may not reveal the extent

of DNA degradation.[18] Use a qPCR assay that

co-amplifies a short and a long target region.

The ratio of the quantification results provides a

"degradation index," indicating the quality of the

DNA.[12][14][19][20]

Frequently Asked Questions (FAQs)
Q1: What is the best method to extract DNA from old or degraded samples?

For ancient samples like bones and teeth, silica-based extraction protocols optimized for

recovering short DNA fragments are widely used.[1][4][21] These methods typically involve a

lysis step with EDTA and proteinase K, followed by binding the DNA to a silica membrane in the

presence of a high-salt buffer.[4] For FFPE tissues, the key steps are deparaffinization,

followed by lysis and a heat-induced reversal of formalin cross-links before purification.[3][22]

Several commercial kits are also available and have been optimized for these sample types.

[23][24]

Q2: How can I assess the level of degradation in my DNA sample?

The most effective way to assess DNA degradation is by using a quantitative PCR (qPCR)

assay that targets two different-sized amplicons within the same gene or region of the genome.

[19] By comparing the quantity of the shorter amplicon to the longer one, you can calculate a

degradation index. A higher ratio of short to long amplicons indicates a greater degree of

degradation.[12][20] Agarose gel electrophoresis can also provide a qualitative assessment;

degraded DNA will appear as a smear rather than a distinct high-molecular-weight band.[25]
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Q3: Is it possible to repair degraded DNA?

Yes, enzymatic DNA repair is possible for certain types of damage. A mixture of enzymes,

including DNA ligases, glycosylases, and DNA polymerases, can be used to repair nicks and

replace some damaged bases.[26] This "pre-PCR" repair step can improve the success of

downstream amplification.[27] However, it's important to note that this process may not be

suitable for highly fragmented DNA and could potentially introduce artifacts.[16]

Q4: My DNA is highly fragmented. What is the best way to amplify it for downstream analysis

like Next-Generation Sequencing (NGS)?

For highly fragmented DNA, Whole Genome Amplification (WGA) can be a useful tool to

generate sufficient material for NGS.[9] Methods like GenomePlex have shown success in

amplifying severely degraded DNA (100-200 bp).[9][10] Another technique is Restriction and

Circularization-Aided Rolling Circle Amplification (RCA-RCA), which is designed to be tolerant

to DNA degradation.[28] For targeted sequencing, designing assays with short amplicons is

crucial.[29]

Q5: What are "mini-STRs" and why are they useful for degraded DNA?

Mini-STRs (Short Tandem Repeats) are STR markers that are amplified using primers

designed to be closer to the repeat region. This results in smaller PCR products, which

increases the likelihood of successful amplification from fragmented DNA templates where the

standard primer binding sites may be lost.[7][8]

Quantitative Data Summary
Table 1: Comparison of Whole Genome Amplification (WGA) Methods on Degraded DNA
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WGA Method Input DNA (ng)
DNA Fragment
Size (bp)

Amplification
Fold-Increase

Downstream
Application
Success

GenomePlex 1, 10, 100 100-200
Not specified, but

successful

Correct typing of

mtDNA and Y-

SNP loci[9][10]

RCA-RCA Not specified Not specified

Up to 12,000x

(on non-

degraded)

Array-CGH and

Taqman PCR[28]

PEP 1, 10, 100 200

Lowest

amplification

efficiency

Not optimal for

degraded DNA[9]

GenomiPhi 1, 10, 100 200

High, but less

effective than

GenomePlex on

degraded DNA

Not optimal for

degraded DNA[9]

Table 2: Degradation Index (DI) and STR Profiling Success

Degradation Index (DI) Interpretation Predicted STR Profile

≤ 1 Intact DNA Complete profile expected[12]

> 1 to < 10 Mild to Moderate Degradation

Partial to complete profile,

potential for allele dropout in

larger fragments[12]

≥ 10 Severe Degradation

Significant allele dropout

expected, likely a partial or

failed profile[14][20]

Experimental Protocols
Protocol 1: Silica-Based DNA Extraction for Ancient Bone/Tooth Samples (Adapted from

Dabney et al., 2013)
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Decontamination: Submerge the bone or tooth fragment in 10% bleach for 1 minute, followed

by two rinses with sterile, DNA-free water. Allow to air dry completely in a clean environment.

Powder Generation: In a dedicated clean room, use a dental drill at low speed to generate

50-100 mg of fine bone or tooth powder.

Lysis: Add the powder to a 2 mL tube containing 1 mL of extraction buffer (0.5 M EDTA, pH

8.0; 0.25 mg/mL Proteinase K).

Incubation: Incubate the mixture overnight at 37°C with constant rotation.

Centrifugation: Centrifuge at high speed for 2 minutes to pellet any remaining solids.

Transfer the supernatant to a new tube.

Binding: Add 10 volumes of a high-salt binding buffer (containing guanidine hydrochloride

and isopropanol) to the supernatant.

Purification: Pass the mixture through a silica spin column.

Washing: Wash the column twice with a wash buffer containing ethanol.

Drying: Centrifuge the empty column for 1 minute to remove residual ethanol.

Elution: Add 50 µL of pre-warmed (56°C) elution buffer to the center of the silica membrane.

Incubate for 5 minutes and then centrifuge to collect the purified DNA.

Protocol 2: Quantification of Degraded DNA using a Duplex qPCR Assay

Assay Design: Design two TaqMan qPCR assays targeting the same single-copy nuclear

gene. One assay should produce a short amplicon (~80 bp) and the other a long amplicon

(~250 bp).

Standard Curve: Prepare a standard curve using a high-quality, non-degraded human

genomic DNA standard of known concentration.

Reaction Setup: Set up qPCR reactions for both the short and long assays for each unknown

sample, standards, and no-template controls.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1419041?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Thermal Cycling: Run the qPCR plate on a real-time PCR instrument according to the

manufacturer's protocol for the qPCR master mix.

Data Analysis:

Calculate the DNA concentration of each sample based on the standard curve for both the

short and long amplicons.

Calculate the Degradation Index (DI) = [Concentration from Short Amplicon] /

[Concentration from Long Amplicon].
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Caption: Workflow for processing and analyzing degraded DNA samples.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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